![molecular formula C55H88N2NaO11P B1504117 (2R)-2,3-ビス{[(9Z)-オクタデク-9-エノイル]オキシ}プロピル 2-{4-[4-(2,5-ジオキソ-2,5-ジヒドロ-1H-ピロール-1-イル)フェニル]ブタナミド}エチルホスフェート CAS No. 384835-49-8](/img/structure/B1504117.png)

(2R)-2,3-ビス{[(9Z)-オクタデク-9-エノイル]オキシ}プロピル 2-{4-[4-(2,5-ジオキソ-2,5-ジヒドロ-1H-ピロール-1-イル)フェニル]ブタナミド}エチルホスフェート

説明

18:1 MPB PE is a head group modified functionalized lipid. This lipid is used in the preparation of lipidated DNA anti-handles, which are used to label DNA-origami rings involved in the assembly, arrangement, and remodeling of liposomes.

Maleimidophenyl butyramide (MPB) phosphoethanolamine (PE), also known as DPPE-maleimide, contains maleimide, which is a thiol-reactive moiety and a good electrophile. MPB PE is implicated in liposome preparation.

科学的研究の応用

以下は、18:1 MPB PEの科学的研究における用途を包括的に分析したものであり、さまざまな分野における独自の用途に焦点を当てています。

リポソーム形成と薬物送達

18:1 MPB PEは、リポソームの形で生物学的リン脂質膜を模倣するために使用されます。 これらのリポソームは、同心円状のリン脂質二重膜を持つ小胞の必須成分であり、特に抗がん剤療法および抗感染症療法の分野において、薬物送達システムを構築するために使用されます .

ペプチドおよびタンパク質の脂質化

この化合物は、リガンド結合部位-1(LBS-1)ペプチドなどのペプチドや、それぞれリポソームとオートファゴソームの形成に関与するGABAA受容体関連タンパク質(GABARAP)などのタンパク質の脂質化に役立ちます .

DNAオリガミ構造の標識

18:1 MPB PEは、脂質化されたDNAアンチハンドルを調製するために使用されます。 これらは、リポソームの集合、配置、および改変に関与するDNAオリガミリングの標識に使用されます .

抗体とのコンジュゲーション

18:1 MPB PEなどのホスファチジルエタノールアミン(PE)のカルボキシアシル誘導体は、予め形成されたリポソームの表面への抗体の高い結合効率を実現するために使用されてきました。 この用途は、標的型薬物送達を強化するために重要です .

作用機序

Target of Action

It is known that this compound is a liposome used to simulate biological phospholipid membranes .

Mode of Action

This compound interacts with its targets by mimicking the structure and function of biological phospholipid membranes . It is a head group modified functionalized lipid . This lipid is used in the preparation of lipidated DNA anti-handles, which are used to label DNA-origami rings involved in the assembly, arrangement, and remodeling of liposomes .

Biochemical Pathways

It is known that this compound plays a role in the assembly, arrangement, and remodeling of liposomes .

Result of Action

It is known that this compound is used in the preparation of lipidated dna anti-handles, which are used to label dna-origami rings involved in the assembly, arrangement, and remodeling of liposomes .

Action Environment

It is known that this compound is stable for 1 year when stored at -20°c .

特性

IUPAC Name |

sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H89N2O11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-36-54(61)65-46-50(68-55(62)37-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-67-69(63,64)66-45-44-56-51(58)35-33-34-48-38-40-49(41-39-48)57-52(59)42-43-53(57)60;/h17-20,38-43,50H,3-16,21-37,44-47H2,1-2H3,(H,56,58)(H,63,64);/q;+1/p-1/b19-17-,20-18-;/t50-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IILKDCDPRGFBSN-VCRVZWGWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H88N2NaO11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677159 | |

| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{4-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanamido}ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1007.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384835-49-8 | |

| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{4-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanamido}ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

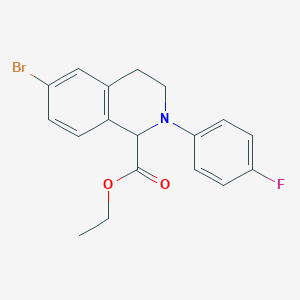

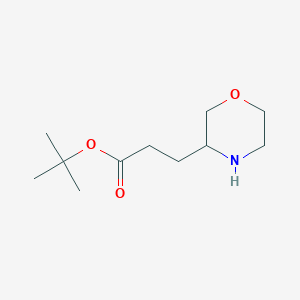

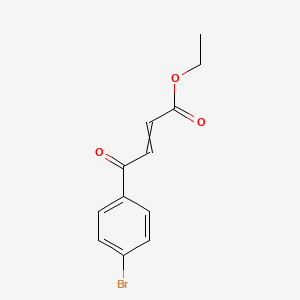

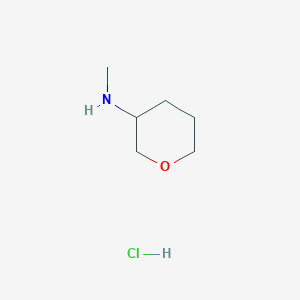

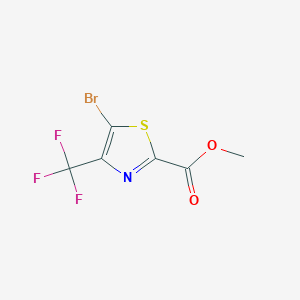

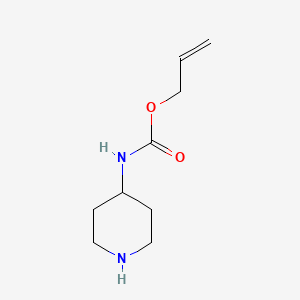

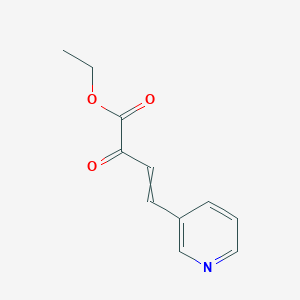

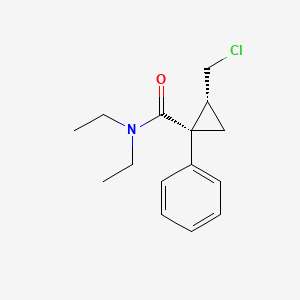

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl propyl phosphate](/img/structure/B1504083.png)

![9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1504092.png)